Fmoc-Ala(β-cyclobutyl)-OH: A Technical Guide for Advanced Peptide Synthesis
Fmoc-Ala(β-cyclobutyl)-OH: A Technical Guide for Advanced Peptide Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-Ala(β-cyclobutyl)-OH, a non-natural amino acid derivative crucial for the development of novel peptide therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core data, experimental protocols, and relevant workflows associated with this unique building block.
Core Physicochemical Properties
Fmoc-Ala(β-cyclobutyl)-OH, systematically named (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a Fmoc-protected derivative of alanine featuring a cyclobutyl moiety on the beta-carbon.[1][2] This structural feature imparts unique conformational constraints on peptides, potentially enhancing their stability, bioactivity, and resistance to enzymatic degradation.[2] The compound is typically supplied as a pale white to off-white solid with a purity of ≥97%, as determined by HPLC.[2]
The key physicochemical data for Fmoc-Ala(β-cyclobutyl)-OH are summarized in the table below.
| Property | Value | Source(s) |
| Systematic Name | (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |
| CAS Number | 478183-62-9 | [1][2] |
| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 365.42 g/mol | [1] |
| Appearance | Pale white or White to off-white solid | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 | |
| InChI Key | FOJRBUNCWCPLNH-FQEVSTJZSA-N |
Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Experimental Protocols
The following sections detail generalized, yet established, experimental protocols relevant to the synthesis, characterization, and application of Fmoc-Ala(β-cyclobutyl)-OH. These methods are based on standard procedures for Fmoc-protected amino acids.
Synthesis of Fmoc-Ala(β-cyclobutyl)-OH
The synthesis of Fmoc-protected amino acids is typically achieved by reacting the free amino acid with a Fmoc-donating reagent under basic conditions. A representative protocol is as follows:
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Dissolution: The free amino acid, β-cyclobutyl-L-alanine, is dissolved in an aqueous solution of a mild base, such as 10% sodium carbonate.
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Fmoc-Donation: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent like dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., in an ice bath).
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Reaction: The mixture is stirred for several hours at room temperature to allow the reaction to proceed to completion.
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Work-up: The reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc-donating reagent and byproducts.
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Acidification: The aqueous layer is carefully acidified to a pH of approximately 2 using a strong acid, such as hydrochloric acid, which protonates the carboxylic acid and causes the product to precipitate.
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Extraction & Purification: The precipitated product is extracted into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. Further purification can be achieved by recrystallization or flash chromatography.
Characterization of Fmoc-Ala(β-cyclobutyl)-OH
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA). The Fmoc group's strong absorbance allows for detection at wavelengths around 254 nm or 301 nm.[3]
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, verifying its identity.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule, ensuring the Fmoc group is correctly attached and the cyclobutyl moiety is intact.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ala(β-cyclobutyl)-OH is designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (resin) is outlined below.
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Resin Swelling: The solid-phase resin (e.g., Rink Amide or Wang resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).[3]
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Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a 20% solution of piperidine in DMF. This exposes a free amine for the next coupling step.[3][4]
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Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.[3]
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Amino Acid Coupling: a. Activation: Fmoc-Ala(β-cyclobutyl)-OH is pre-activated in a solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. b. Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond. The reaction's completeness can be monitored using a qualitative method like the Kaiser test.[3]
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Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
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Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.
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Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]
Visualized Workflows
The following diagrams illustrate the key chemical logic and workflows associated with the use of Fmoc-Ala(β-cyclobutyl)-OH.
Caption: General workflow for the synthesis of Fmoc-Ala(β-cyclobutyl)-OH.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
